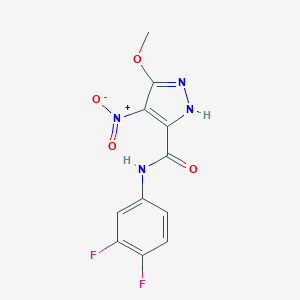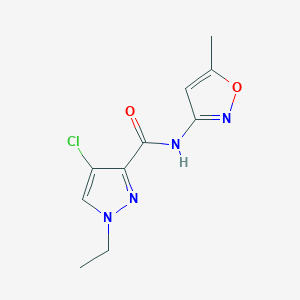![molecular formula C17H17N3O5 B213922 DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE](/img/structure/B213922.png)
DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate is a complex organic compound that features a pyrazole ring, an isophthalate moiety, and an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Acrylamide Linkage Formation: The acrylamide linkage is formed by reacting the pyrazole derivative with acryloyl chloride in the presence of a base such as triethylamine.
Isophthalate Esterification: The final step involves the esterification of isophthalic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-{[3-(1H-pyrazol-4-yl)acryloyl]amino}isophthalate: Lacks the methyl group on the pyrazole ring.
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}terephthalate: Contains a terephthalate moiety instead of an isophthalate moiety.
Uniqueness
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and advanced materials.
Properties
Molecular Formula |
C17H17N3O5 |
|---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
dimethyl 5-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H17N3O5/c1-20-10-11(9-18-20)4-5-15(21)19-14-7-12(16(22)24-2)6-13(8-14)17(23)25-3/h4-10H,1-3H3,(H,19,21)/b5-4+ |
InChI Key |
ODIDZDKKFGYUED-SNAWJCMRSA-N |
SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)
![N-(4-fluorophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213841.png)


![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
![N-(3,4-dimethylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213852.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)

![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)

